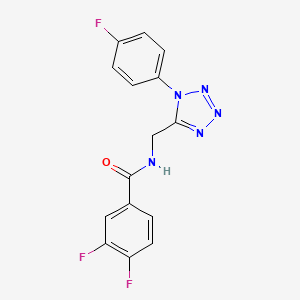
3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound featuring significant interest in various research fields due to its unique structural attributes and potential applications. As the name suggests, it comprises a benzamide core functionalized with fluorine atoms, a tetrazole ring, and a fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can be achieved through a multistep process:
Formation of 4-fluorophenyl-tetrazole: Starting from 4-fluoroaniline, the tetrazole ring is introduced via cycloaddition with sodium azide in the presence of a suitable catalyst.
Substitution Reaction: The 4-fluorophenyl-tetrazole intermediate is then reacted with a difluorobenzoyl chloride to introduce the benzamide core, employing conditions such as the presence of a base like triethylamine under anhydrous conditions.
Industrial Production Methods
For industrial scale production, continuous flow reactors and catalysis-enhanced protocols may be utilized to optimize yields and reduce reaction times. Key aspects include maintaining precise reaction temperatures and ensuring efficient removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation at the tetrazole ring under strong oxidative conditions, leading to ring-opening or other oxidized forms.
Reduction: Reduction typically targets the carbonyl group of the benzamide, potentially converting it to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide and fluorophenyl groups, facilitated by the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzamide derivatives.
Applications De Recherche Scientifique
In Chemistry
The compound is studied for its reactivity and potential as a building block for more complex molecules.
In Biology
Research focuses on its bioactive properties, particularly its potential as a pharmacophore in drug design due to the presence of the tetrazole ring, which mimics carboxylate groups.
In Medicine
Exploration of its therapeutic potentials, including its role as an inhibitor in various enzymatic pathways, is ongoing.
In Industry
Used in the synthesis of advanced materials and specialty chemicals, leveraging its unique structural properties.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, particularly by binding to specific targets such as enzymes or receptors. The presence of the fluorine atoms and tetrazole ring enhances its binding affinity and stability within biological systems.
Molecular Targets and Pathways
Enzymes: Potential inhibition of enzymes involved in inflammation or cancer pathways.
Receptors: Binding to specific receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar compounds include those with benzamide cores and tetrazole rings but with varying substitution patterns. The uniqueness of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide lies in its specific substitution pattern, enhancing its reactivity and binding properties.
List of Similar Compounds
N-(1-benzyl-1H-tetrazol-5-yl)-2,3-difluorobenzamide
4-fluoro-N-(1-phenyl-1H-tetrazol-5-yl)methylbenzamide
3,4-difluorobenzamide derivatives with different functional groups
This compound offers a fascinating glimpse into the world of advanced synthetic chemistry and its multifaceted applications across various fields.
Propriétés
IUPAC Name |
3,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOQTRFEVRTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2974474.png)
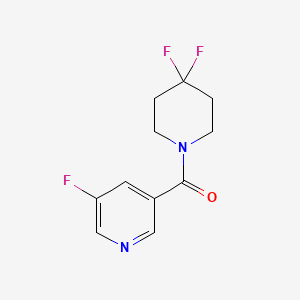
![ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2974478.png)
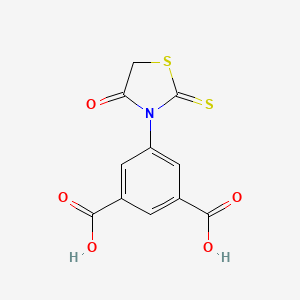
![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)
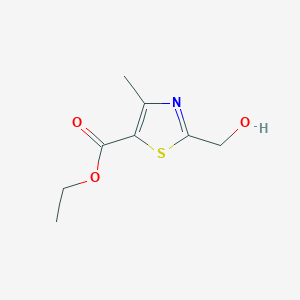
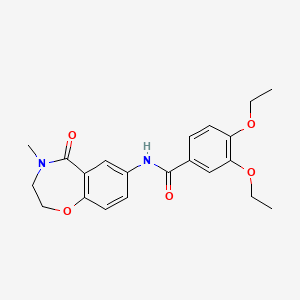
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2974487.png)
![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)
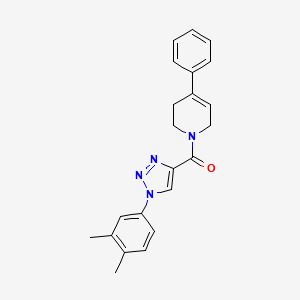
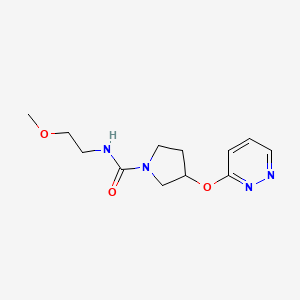
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2974493.png)
